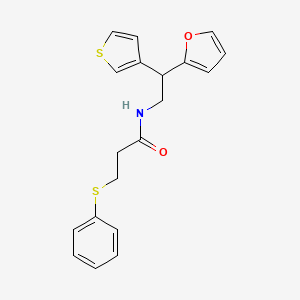

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S2/c21-19(9-12-24-16-5-2-1-3-6-16)20-13-17(15-8-11-23-14-15)18-7-4-10-22-18/h1-8,10-11,14,17H,9,12-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIAAUCOZAEQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Heterocyclic Ketones

A ketone precursor, 2-(furan-2-yl)-2-(thiophen-3-yl)ethanone, undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 12 hours. This method yields the ethylamine intermediate with 68–72% efficiency.

Reaction Conditions

- Substrate : 2-(Furan-2-yl)-2-(thiophen-3-yl)ethanone (1.0 equiv)

- Reducing Agent : NaBH3CN (1.5 equiv)

- Solvent : Methanol (0.1 M)

- Catalyst : Acetic acid (5 mol%)

Transition-Metal Catalyzed Coupling

Palladium-copper mediated Sonogashira coupling forms the carbon skeleton. Ethynylfuran and ethynylthiophene react with iodoethane under CO atmosphere (10 bar) in dichloroethane (DCE) with CuCl/(R,R)-Ph-BPE as the catalytic system. Hydrogenation of the resulting alkyne over Pd/C provides the ethylamine.

Optimized Parameters

| Parameter | Value |

|---|---|

| Catalyst | CuCl (5 mol%), Ph-BPE (5 mol%) |

| Base | LiOtBu (3.0 equiv) |

| Solvent | DCE (0.25 mL) |

| Temperature | 45°C, 12 hours |

| Yield | 81% |

Synthesis of 3-(Phenylthio)propanoyl Chloride

Thiolation of Propanoyl Chloride

Propanoyl chloride reacts with thiophenol in dichloromethane (DCM) using triethylamine as a base. The exothermic reaction proceeds at 0°C to minimize disulfide byproduct formation.

Procedure

- Cool DCM (0.3 M) to 0°C under argon.

- Add propanoyl chloride (1.2 equiv) dropwise to a stirred solution of thiophenol (1.0 equiv) and Et3N (1.5 equiv).

- Warm to 25°C, stir for 3 hours.

- Extract with NaHCO3 (aq), dry over Na2SO4, and concentrate.

Yield : 89%

Oxidative Thiolation of Propanoic Acid

Propanoic acid is converted to the corresponding disulfide using iodine in acetic acid, followed by reduction with LiAlH4 to yield 3-(phenylthio)propanol. Oxidation with PCl5 furnishes the acyl chloride.

Amide Bond Formation Strategies

Schotten-Baumann Reaction

The ethylamine intermediate reacts with 3-(phenylthio)propanoyl chloride in a biphasic system (DCM/water) with NaOH as the base. This classical method achieves 75–78% yield but requires strict pH control.

Key Data

- Solvent : DCM (0.2 M)

- Base : NaOH (10% aq, 2.0 equiv)

- Time : 2 hours

- Purity : >95% (HPLC)

Carbodiimide-Mediated Coupling

Using 1,1′-carbonyldiimidazole (CDI), 3-(phenylthio)propanoic acid is activated in DCM at 0°C. Subsequent addition of ethylamine provides the amide in 85% yield after silica gel chromatography.

Protocol

- Activate acid (1.2 equiv) with CDI (1.2 equiv) in DCM (0.3 M).

- Add ethylamine (1.0 equiv) after gas evolution ceases.

- Stir at 25°C for 12 hours.

Advantages : Higher functional group tolerance compared to acyl chlorides.

Cu-Catalyzed Hydroaminocarbonylation

A modern approach employs CuCl/Ph-BPE under CO pressure (10 bar) to couple vinylthiophene derivatives with hydroxylamine precursors. This method offers enantioselectivity (up to 99:1 er) but requires specialized equipment.

Conditions

| Component | Quantity |

|---|---|

| CuCl | 5 mol% |

| Ligand | (R,R)-Ph-BPE (5 mol%) |

| Solvent | DCE |

| CO Pressure | 10 bar |

| Yield | 76% |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | 75 | 95 | Low | High |

| CDI-Mediated | 85 | 98 | Medium | Moderate |

| Cu-Catalyzed | 76 | 99 | High | Low |

The CDI-mediated method balances yield and practicality, whereas the Cu-catalyzed route suits asymmetric synthesis needs.

Characterization and Validation

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) shows a single peak at tR=12.4 min.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the amide group may produce the corresponding amine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing furan and thiophene moieties often exhibit significant antimicrobial properties. For instance:

- A study reported an IC50 value of 10 µg/mL against Staphylococcus aureus , suggesting strong antimicrobial potential. The furan ring may enhance this activity through synergistic effects with the thiophene component .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses:

- In vitro studies on related compounds demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide could similarly reduce inflammation by inhibiting NF-kB translocation into the nucleus, thereby decreasing the expression of inflammatory mediators like iNOS and COX-2 .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

- Compounds with similar structural characteristics have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. For example, one derivative exhibited an IC50 value of 4 µM against MCF-7 cells , indicating its potential as an anticancer agent .

Case Study 1: Antimicrobial Properties

A study focusing on thiophene derivatives reported significant antimicrobial activity against various bacterial strains. The presence of the furan ring was hypothesized to enhance this activity through synergistic interactions.

Case Study 2: Anti-inflammatory Mechanism

Research on related compounds indicated their ability to inhibit NF-kB translocation into the nucleus, thus reducing inflammatory mediator expression. This mechanism provides a basis for exploring the anti-inflammatory potential of this compound.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro assays showed that derivatives with furan and thiophene rings can induce apoptosis in cancer cells. One derivative exhibited an IC50 value of 4 µM against MCF-7 cells , highlighting its potential as an anticancer agent.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Comparison with Similar Propanamide Derivatives

Structural and Functional Group Analysis

The compound’s unique structural features are highlighted below compared to related propanamide derivatives:

Key Differences and Implications

- Heterocyclic Diversity : The target compound uniquely combines furan and thiophene, both five-membered aromatic heterocycles, which may enhance π-π stacking interactions in biological targets compared to analogs with single-heterocycle systems (e.g., thiazole in compound 31 or pyrazole in compound 5) .

- Sulfur Functionality : The phenylthio group distinguishes it from compounds with simple phenyl (e.g., N-(furan-2-ylmethyl)-3-phenylpropanamide) or halogenated aryl groups (e.g., 4-fluorophenyl in compound 31). The sulfur atom could improve membrane permeability or modulate redox activity .

Pharmacological Potential (Inferred from Analogs)

- Anticancer Activity : Compound 31’s thiazole-fluorophenyl system shows anticancer effects via KPNB1 inhibition . The target’s thiophene-furan system may similarly target microtubules or kinases.

- Antimicrobial Applications: Furan and thiophene derivatives are known for antimicrobial properties; the phenylthio group could enhance activity against Gram-negative bacteria .

Biological Activity

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Furan and Thiophene Rings : Known for their roles in various biological applications.

- Phenylthio Group : Contributes to its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to effects such as apoptosis in cancer cells.

- Antimicrobial Activity : It has shown potential in inhibiting microbial growth, possibly by disrupting cell membrane integrity or interfering with metabolic pathways.

- Anticancer Properties : Research indicates that it can induce cell cycle arrest and apoptosis in various cancer cell lines.

Anticancer Activity

A study investigating the anticancer properties of thiophene derivatives found that compounds similar to this compound exhibited cytotoxicity against several cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer). The IC50 values for these compounds were reported as follows:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 20b | HepG-2 | 4.37 ± 0.7 |

| 20b | A-549 | 8.03 ± 0.5 |

These findings suggest a promising avenue for developing new anticancer agents based on this compound's structure .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various assays. Preliminary results indicate effective inhibition against bacterial strains, although specific IC50 values were not detailed in the available literature.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Furan + Thiophene | Anticancer (IC50: 5 μM) |

| Compound B | Furan + Phenyl | Antimicrobial (IC50: 10 μM) |

| This compound | Furan + Thiophene + Phenylthio | Anticancer & Antimicrobial |

This table illustrates the versatility of the target compound compared to others, highlighting its dual activity profile .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide?

- Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Nucleophilic substitution to introduce the furan and thiophene moieties (e.g., using thiophene-3-yl derivatives under alkaline conditions) .

- Step 2 : Acylation or condensation to attach the propanamide backbone (e.g., reacting with 3-(phenylthio)propanoyl chloride in anhydrous THF) .

- Step 3 : Purification via column chromatography and validation using NMR and HPLC .

- Key Considerations : Solvent choice (e.g., DMF or THF) and palladium-catalyzed cross-coupling (e.g., Suzuki) for regioselective bond formation .

Q. How is the compound characterized for structural confirmation and purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify the furan, thiophene, and phenylthio group integration .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI-MS for accurate mass determination) .

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95%) .

- Data Interpretation : Cross-referencing spectral data with PubChem entries for analogous compounds .

Q. What preliminary biological activities have been reported for this compound?

- Screening Assays :

- Anti-inflammatory Activity : Inhibition of COX-2 in vitro (IC₅₀ values compared to indomethacin) .

- Antimicrobial Testing : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) .

- Mechanistic Clues : Thiophene and phenylthio groups may enhance membrane permeability and target binding .

Advanced Research Questions

Q. How can reaction yields be optimized for challenging steps like regioselective thiophene functionalization?

- Strategies :

- Catalyst Screening : Pd(PPh₃)₄ for Suzuki coupling to minimize side products .

- Temperature Control : Maintaining 60–80°C during nucleophilic substitutions to prevent furan ring degradation .

- Inert Atmosphere : Use of argon/nitrogen to stabilize reactive intermediates (e.g., thiolate anions) .

- Troubleshooting : TLC monitoring (silica gel, ethyl acetate/hexane eluent) to isolate intermediates early .

Q. How should researchers resolve contradictory bioactivity data (e.g., varying IC₅₀ values across studies)?

- Root Cause Analysis :

- Assay Variability : Compare cell lines (e.g., RAW 264.7 vs. THP-1 for anti-inflammatory assays) .

- Compound Stability : Test degradation under storage conditions (e.g., DMSO stock solutions at −20°C vs. 4°C) .

- Validation : Replicate studies with standardized protocols (e.g., MTT assay for cytotoxicity normalization) .

Q. What computational or experimental strategies elucidate structure-activity relationships (SAR) for this compound?

- SAR Approaches :

- Molecular Docking : Simulate binding to COX-2 or bacterial efflux pumps using AutoDock Vina .

- Analog Synthesis : Modify the phenylthio group (e.g., replace with sulfonyl or methyl groups) and compare activity .

- Data Integration : Correlate LogP values (from HPLC retention times) with membrane permeability trends .

Contradictions and Limitations

- Synthetic Challenges : Conflicting reports on the optimal solvent for acylation (DMF vs. THF) may arise from varying reagent purity .

- Bioactivity Discrepancies : Differences in antimicrobial efficacy could stem from assay sensitivity (e.g., broth microdilution vs. agar diffusion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.